molecular formula C7H10ClNO3S B6261520 2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride CAS No. 2155852-32-5

2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride

Cat. No.: B6261520
CAS No.: 2155852-32-5
M. Wt: 223.7
InChI Key:
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Description

2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride is a chemical compound with the molecular formula C7H9NO3S.ClH. It is known for its unique structure, which includes a thiazole ring, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride typically involves the reaction of 2-methyl-1,3-thiazole-5-carbaldehyde with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways may vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-4-methyl-5-thiazoleacetic acid: Similar structure but with a mercapto group instead of a methoxy group.

    5-Methoxy-2-methyl-3-indoleacetic acid: Contains an indole ring instead of a thiazole ring.

    2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride is unique due to its specific combination of a thiazole ring and a methoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

2155852-32-5

Molecular Formula

C7H10ClNO3S

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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